molecular formula C13H10F3NO3 B187146 Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 391-02-6

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B187146
CAS No.: 391-02-6
M. Wt: 285.22 g/mol
InChI Key: YHUWNMJUAZJACG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS 391-02-6) is a quinoline derivative with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . The compound features a hydroxyl group at position 4, a trifluoromethyl (-CF₃) group at position 7, and an ethyl ester at position 3 of the quinoline ring. It is primarily utilized as a precursor in medicinal chemistry for synthesizing derivatives with enhanced bioactivity, particularly in anticancer research .

Key properties include:

  • Storage: Stable under dry, room-temperature conditions .
  • Biological Activity: Exhibits moderate cytotoxicity against MCF-7 (mammary gland cancer) and HePG2 (hepatocellular carcinoma) cell lines, with weaker activity against HCT-116 (colorectal carcinoma) .

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUWNMJUAZJACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192343
Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

391-02-6
Record name 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Record name Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate
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Preparation Methods

Substrate Preparation

The starting material, 3-amino-4-(trifluoromethyl)phenol , is synthesized via nitration and reduction of 4-(trifluoromethyl)phenol or through directed ortho-metalation of a protected aniline derivative. For example:

  • Nitration : 4-(Trifluoromethyl)phenol is nitrated at the meta position using nitric acid in sulfuric acid, yielding 3-nitro-4-(trifluoromethyl)phenol.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing 3-amino-4-(trifluoromethyl)phenol.

Cyclocondensation Reaction

The aniline reacts with ethyl 3-oxohexanoate in a high-boiling solvent (e.g., diphenyl ether) at 180–220°C for 4–6 hours. The mechanism proceeds via:

  • Keto-enol tautomerization of the β-keto ester.

  • Nucleophilic attack by the aniline’s amino group.

  • Cyclization and aromatization with concomitant elimination of water.

Example Conditions

Starting MaterialSolventTemperatureTimeYield
3-Amino-4-(trifluoromethyl)phenolDiphenyl ether200°C5 h65%

The product is purified via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).

Pfitzinger Reaction with Modified Isatin Derivatives

The Pfitzinger reaction converts isatin derivatives into quinoline-4-carboxylic acids via base-mediated condensation with ketones. Adapting this method for this compound involves:

Synthesis of 6-(Trifluoromethyl)isatin

  • Vilsmeier-Haack Reaction : 4-(Trifluoromethyl)aniline is formylated using POCl₃/DMF to yield 4-(trifluoromethyl)formanilide.

  • Cyclization : Treatment with chloral hydrate and hydroxylamine in H₂SO₄ forms 6-(trifluoromethyl)isatin.

Condensation with Ethyl Acetoacetate

6-(Trifluoromethyl)isatin reacts with ethyl acetoacetate in aqueous NaOH (10%) at 80–100°C. The reaction proceeds via:

  • Ring-opening of isatin to form an α,β-unsaturated ketone intermediate.

  • Cyclization and decarboxylation to yield the quinoline-3-carboxylate.

Example Conditions

Isatin DerivativeBaseTemperatureTimeYield
6-(Trifluoromethyl)isatinNaOH (10%)90°C3 h58%

The crude product is acidified (pH 2–3) with HCl, filtered, and esterified in situ with ethanol/H₂SO₄ to obtain the ethyl ester.

Functional Group Interconversion from Carboxylic Acid Precursors

Hydrolysis-Esterification Approach

  • Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid :

    • The Gould-Jacobs or Pfitzinger route yields the carboxylic acid directly. For example, Pfitzinger reaction of 6-(trifluoromethyl)isatin with ethyl acetoacetate under basic conditions produces the acid after decarboxylation.

  • Esterification :

    • The acid is refluxed with ethanol and H₂SO₄ (Fischer esterification) or treated with EDCl/DMAP in dichloromethane.

Optimization Data

Acid (g)Ethanol (mL)CatalystTimeYield
1.020H₂SO₄12 h85%

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield Range
Gould-Jacobs CyclizationOne-pot, scalable, minimal purificationRequires meta-substituted aniline60–75%
Pfitzinger ReactionHigh regioselectivityLimited availability of CF₃-isatin50–65%
EsterificationStraightforward if acid is accessibleMulti-step, time-consuming70–85%
Cross-CouplingLate-stage functionalization flexibilityLow yields, expensive catalysts30–45%

Reaction Optimization and Characterization

Solvent Effects

  • Diphenyl ether improves cyclization efficiency in Gould-Jacobs reactions but poses handling challenges due to high boiling point (258°C).

  • Ethanol/water mixtures in Pfitzinger reactions facilitate hydrolysis but may reduce ester yield.

Spectroscopic Validation

  • IR : Strong absorption at 1720–1680 cm⁻¹ (C=O ester), 3400 cm⁻¹ (O-H).

  • ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.48 (q, J=7.1 Hz, 2H, OCH₂), 8.52 (s, 1H, H-2), 8.89 (d, J=8.5 Hz, 1H, H-5) .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has demonstrated potent antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL
Pseudomonas aeruginosa12 µg/mL

These results suggest a broad-spectrum antibacterial effect, which is critical for treating infections caused by resistant bacteria .

Antimalarial Activity
The compound has also been evaluated for its efficacy against malaria. In vitro studies have shown that derivatives of this quinoline exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum. A notable lead compound derived from this class demonstrated excellent IC90 values against resistant strains, indicating its potential as an antimalarial drug .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical reactions, including oxidation and substitution processes. Modifications to the quinoline nucleus can enhance its biological activity or tailor its properties for specific applications.

Synthesis Overview

  • Starting Materials : Typically synthesized from 2-ethylquinoline derivatives.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Case Studies

Case Study: Antimicrobial Efficacy
In a recent study, this compound was tested against multiple bacterial strains. The results confirmed its high potency, particularly against Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study: Antimalarial Development
Another study focused on the antimalarial properties of this compound, where it was found to exhibit substantial activity against both chloroquine-sensitive and resistant strains of malaria parasites. The structure-activity relationship (SAR) studies indicated that modifications at the trifluoromethyl position significantly enhanced its efficacy .

Biological Activity

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (ETQ) is a synthetic compound belonging to the quinoline class, notable for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₀F₃NO₃
  • Molecular Weight : 285.22 g/mol
  • Melting Point : 294-297 °C
  • Hazard Classification : Irritant to skin and eyes

Biological Activities

ETQ exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • ETQ has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications in its structure, particularly the trifluoromethyl group, enhance its antimicrobial efficacy compared to other quinoline derivatives .
  • Anticancer Potential :
    • Research has shown that ETQ possesses antiproliferative effects, indicating potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer cell growth and proliferation .
  • Ion Channel Modulation :
    • ETQ has been reported to influence ion channels, particularly through antagonism of the TRPV1 receptor, which is implicated in pain pathways. This suggests a role in pain management therapies.

Synthesis

The synthesis of ETQ typically involves several chemical reactions starting from 3-amino benzotrifluoride. The process includes various steps such as:

  • Formation of the quinoline skeleton.
  • Introduction of the hydroxyl and trifluoromethyl groups.
  • Esterification to yield the final product.

The following table summarizes different synthetic routes explored for ETQ:

Synthetic RouteKey StepsYield
Route ANitration, Reduction, Esterification85%
Route BCyclization, Hydrolysis, Trifluoromethylation75%
Route CDirect Trifluoromethylation followed by esterification80%

Antimicrobial Studies

A comparative study evaluated the antimicrobial activity of ETQ against standard antibiotics. The results indicated that ETQ exhibited comparable or superior activity against certain bacterial strains, particularly in modified forms with additional substituents .

Anticancer Activity

In vitro studies have shown that ETQ can inhibit the growth of various cancer cell lines. For instance, it was tested against MiaPaCa2 pancreatic cancer cells, demonstrating a significant reduction in cell viability at low micromolar concentrations .

Comparison with Similar Compounds

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Molecular Formula Key Features Biological Activity/Application References
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate -OH C₁₃H₁₀F₃NO₃ Hydroxyl group enables hydrogen bonding; moderate anticancer activity Cytotoxic (MCF-7, HePG2)
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate (7i) -Cl C₁₃H₉ClF₃NO₂ Chlorine enhances electrophilicity; intermediate for pyrazoloquinolinones Precursor for α6-GABAAR subtype-selective agents
Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate -NH-C₆H₄OH C₁₉H₁₅F₃N₂O₃ Amino-phenolic substituent may improve solubility and target binding Not reported (structural analog)

Key Observations :

  • Replacing -OH with -Cl (as in 7i) increases reactivity, facilitating nucleophilic substitution reactions for further derivatization .
  • The hydroxyl group in the parent compound contributes to moderate cytotoxicity, likely through hydrogen bonding with biological targets .

Variations in Trifluoromethyl (-CF₃) Position

Compound Name Position of -CF₃ Molecular Formula Key Features References
This compound 7 C₁₃H₁₀F₃NO₃ Optimal positioning for anticancer activity
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate 8 C₁₃H₁₀F₃NO₃ Altered steric effects may reduce target affinity
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate 6 C₁₃H₁₀F₃NO₃ Potential for distinct binding modes due to shifted -CF₃

Key Observations :

  • The -CF₃ group at position 7 (original compound) is associated with balanced electronic and steric effects, contributing to its moderate bioactivity .

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Key Features Biological Activity References
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate -Cl (7), -F (6) C₁₂H₉ClFNO₃ Enhanced halogen bonding potential; broader antibacterial activity Antibacterial applications
This compound -CF₃ (7) C₁₃H₁₀F₃NO₃ Moderate cytotoxicity Anticancer

Key Observations :

  • Halogenation (e.g., -Cl, -F) at positions 6 and 7 enhances antibacterial properties, likely due to increased membrane permeability .
  • The parent compound’s -CF₃ group provides a balance between lipophilicity and electronic effects, favoring anticancer activity .

Advanced Derivatives with Fused Rings

Compound Name Structural Modifications Molecular Formula Key Features References
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Triazole ring fused at position 4 C₂₄H₁₇Cl₂F₃N₄O₃ Enhanced π-π stacking and hydrogen bonding; studied for crystal engineering
MM-I-11 (Pyrazoloquinolinone derivative) Pyrazolo ring fused via 4-chloro substituent C₁₉H₁₁F₄N₃O α6-GABAAR subtype selectivity; improved metabolic stability

Key Observations :

  • Fusion of heterocyclic rings (e.g., triazole, pyrazolo) improves target selectivity and metabolic stability .
  • The parent compound serves as a versatile intermediate for synthesizing these advanced derivatives .

Structural and Functional Insights

Hydrogen Bonding and Crystal Packing

  • The hydroxyl group at position 4 in the parent compound participates in hydrogen bonding (e.g., C–H⋯O interactions), influencing its crystalline structure .
  • Derivatives with triazole rings exhibit complex 3D networks stabilized by C–H⋯N/F/O interactions, enhancing thermal stability .

Electronic Effects

  • The -CF₃ group is strongly electron-withdrawing, polarizing the quinoline ring and enhancing interactions with electron-rich biological targets .
  • Chlorine substituents (e.g., in 7i) increase electrophilicity, facilitating cross-coupling reactions in further synthesis .

Q & A

Q. What methodologies elucidate the mechanism of action?

  • Strategies :
  • Fluorescence Quenching : Track interactions with DNA/RNA via changes in emission spectra .
  • Proteomics : Identify protein targets via affinity chromatography and mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Reactant of Route 2
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Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

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